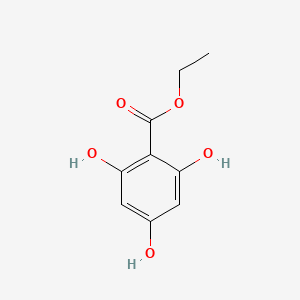

Ethyl 2,4,6-Trihydroxybenzoate

Vue d'ensemble

Description

Ethyl 2,4,6-Trihydroxybenzoate is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, specifically an ethyl ester of 2,4,6-trihydroxybenzoic acid. This compound is known for its role as a dual-Liver X Receptor modulator, which regulates the expression of key genes involved in cholesterol homeostasis without inducing lipid accumulation in HepG2 cells .

Applications De Recherche Scientifique

Cholesterol Regulation

Ethyl 2,4,6-trihydroxybenzoate acts as a dual Liver X Receptor (LXR) modulator. It regulates cholesterol homeostasis by suppressing cellular cholesterol accumulation in HepG2 cells without inducing lipid accumulation. This compound promotes the transcriptional activation of LXR-α and LXR-β responsive genes, making it a candidate for managing cholesterol levels in metabolic disorders .

Cancer Research

Recent studies have highlighted the potential anti-cancer properties of metabolites related to this compound. Specifically, the metabolite 2,4,6-trihydroxybenzoic acid has shown promise in inhibiting Cyclin Dependent Kinases (CDKs), which are often dysregulated in cancer cells. In vitro assays demonstrated that 2,4,6-trihydroxybenzoic acid inhibited CDK activities in a dose-dependent manner and affected cell proliferation in colorectal cancer cell lines .

Case Study: CDK Inhibition

- Objective : To assess the inhibitory effects of 2,4,6-trihydroxybenzoic acid on CDK1, CDK2, and CDK4.

- Findings : The compound exhibited IC₅₀ values of 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4. Notably, it was most effective against CDK2 .

Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. Studies have indicated that this compound may exhibit significant antioxidant activity due to its phenolic structure .

Nutraceutical Applications

This compound is derived from various plant sources and is being explored for its potential health benefits as a nutraceutical ingredient. Its anti-inflammatory and antibacterial properties suggest applications in dietary supplements aimed at enhancing immune function and overall health .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cholesterol Regulation | Modulates LXR pathways to regulate cholesterol levels | Suppresses cholesterol accumulation in HepG2 cells |

| Cancer Research | Inhibits CDK activity in cancer cells | Dose-dependent inhibition observed |

| Antioxidant Activity | Neutralizes free radicals to prevent oxidative damage | Significant antioxidant properties demonstrated |

| Nutraceuticals | Potential health benefits as a dietary supplement | Anti-inflammatory and antibacterial effects noted |

Mécanisme D'action

Target of Action

Ethyl 2,4,6-Trihydroxybenzoate primarily targets the Liver X Receptor (LXR) . The Liver X Receptor plays a crucial role in regulating the expression of key genes involved in cholesterol homeostasis .

Mode of Action

This compound acts as an agonistic ligand for the Liver X Receptor . It binds to the receptor and induces the transcriptional activation of LXR-α/-β-responsive genes . This interaction results in the regulation of key genes involved in cholesterol homeostasis .

Biochemical Pathways

The activation of the Liver X Receptor by this compound affects the cholesterol homeostasis pathway . This pathway is responsible for maintaining the balance of cholesterol in the body. The compound’s action on this pathway leads to the suppression of cellular cholesterol accumulation in a dose-dependent manner .

Pharmacokinetics

Its action on the liver x receptor and the resulting effects on cholesterol homeostasis suggest that it may have a significant impact on the bioavailability of cholesterol in the body .

Result of Action

The primary result of this compound’s action is the induction of cholesterol efflux from macrophages . This means that it promotes the removal of cholesterol from these cells. Interestingly, it achieves this effect without inducing lipid accumulation in HepG2 cells , which are a type of liver cell.

Analyse Biochimique

Biochemical Properties

Ethyl 2,4,6-Trihydroxybenzoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as α-glucosidase and lipase, which are crucial in carbohydrate and lipid metabolism, respectively . The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of these enzymes, leading to competitive inhibition. Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes such as Bax and the downregulation of anti-apoptotic genes like Bcl-2 . Furthermore, this compound modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for several weeks when stored properly. Its effects on cellular function can diminish over time due to gradual degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it exhibits beneficial effects such as reduced oxidative stress and improved metabolic profiles . At higher doses, it can cause toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a specific dose range maximizes therapeutic benefits while minimizing adverse effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-Trihydroxybenzoate can be synthesized through the esterification of 2,4,6-trihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Comparaison Avec Des Composés Similaires

Methyl 2,4,6-Trihydroxybenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.

2,4,6-Trihydroxybenzoic Acid: The parent compound without the ester group.

Ethyl 3,4,5-Trihydroxybenzoate: A structural isomer with hydroxyl groups at different positions on the benzene ring.

Uniqueness: this compound is unique due to its specific interaction with Liver X Receptors and its ability to modulate cholesterol homeostasis without causing lipid accumulation. This property distinguishes it from other similar compounds that may not have the same receptor affinity or biological effects .

Activité Biologique

Ethyl 2,4,6-trihydroxybenzoate (ETB) is a compound of significant interest due to its biological activities, particularly as a modulator of the liver X receptor (LXR). This article provides a comprehensive overview of its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- CAS Number : 90536-74-6

ETB acts primarily as a dual agonist for LXRα and LXRβ. These receptors are crucial in regulating cholesterol homeostasis and lipid metabolism. The compound has been shown to suppress cellular cholesterol accumulation in various cell types, including macrophages and hepatocytes, without inducing lipogenic gene expression or triglyceride accumulation in HepG2 cells .

Key Findings:

- Cholesterol Regulation : ETB induces transcriptional activation of LXR-responsive genes that facilitate cholesterol efflux from macrophages. This action is vital in preventing atherosclerosis by reducing foam cell formation .

- Dose-Dependent Effects : The suppression of cholesterol accumulation occurs in a dose-dependent manner, indicating that higher concentrations of ETB lead to more significant effects on cholesterol homeostasis .

- Selective Activation : Unlike some LXR agonists that promote lipogenesis, ETB selectively activates LXR pathways without increasing lipid storage in liver cells .

1. Cholesterol Efflux and Lipid Metabolism

ETB has been demonstrated to enhance cholesterol efflux from macrophages, which is essential for maintaining cardiovascular health. Studies indicate that treatment with ETB significantly increases the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), which are pivotal for cholesterol transport .

2. Anti-Diabetic Potential

Recent studies have highlighted the potential of ETB as an inhibitor of maltase and sucrase, enzymes involved in carbohydrate digestion. In vitro assays showed that ETB exhibited competitive inhibition against these enzymes, suggesting its utility in managing postprandial hyperglycemia . The IC50 values for maltase inhibition were reported to be significantly lower than those of standard inhibitors like acarbose and voglibose, indicating superior efficacy .

Case Studies and Research Findings

Safety Profile and Toxicology

Toxicological assessments have indicated that ETB possesses a favorable safety profile with no significant adverse effects observed at therapeutic doses during preliminary studies. Long-term toxicity studies are still required to fully establish its safety for clinical use.

Propriétés

IUPAC Name |

ethyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJATHNUASNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710717 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-74-6 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the biological activity of Ethyl 2,4,6-Trihydroxybenzoate?

A2: Research indicates this compound demonstrates moderate cytotoxicity against the human renal carcinoma cell line 786-O with an IC50 value of 38.6 μΜ []. This suggests potential anti-cancer properties, although further investigation is needed to confirm this effect and explore the underlying mechanisms.

Q2: Does this compound exhibit any antioxidant properties?

A3: While not extensively explored in the provided research, this compound, alongside other acylphloroglucinol derivatives, demonstrated ABTS+ radical scavenging activity with an IC50 value below 10 μM []. This finding indicates potential antioxidant properties, which could contribute to its overall biological effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.